3-O-(tert-Butyldimethylsilyl) Estrone
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Overview
Description
3-O-(tert-Butyldimethylsilyl) Estrone: is a derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to the 3-hydroxyl group of estrone. The TBDMS group serves as a protective group, enhancing the stability of the molecule and facilitating various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-(tert-Butyldimethylsilyl) Estrone typically involves the protection of the hydroxyl group at the 3-position of estrone. This is achieved by reacting estrone with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 3-O-(tert-Butyldimethylsilyl) Estrone can undergo various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The TBDMS group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 3-O-(tert-Butyldimethylsilyl) Estrone is used as an intermediate in organic synthesis, particularly in the preparation of more complex steroidal compounds .
Biology: In biological research, this compound is utilized to study estrogen receptor interactions and hormone signaling pathways .
Medicine: The compound’s derivatives are investigated for potential therapeutic applications, including hormone replacement therapy and cancer treatment .
Industry: In the pharmaceutical industry, this compound serves as a precursor for the synthesis of various drugs and active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of 3-O-(tert-Butyldimethylsilyl) Estrone involves its interaction with estrogen receptors. The compound binds to these receptors, leading to the dimerization and translocation of the receptor complex to the cell nucleus. This complex then binds to estrogen response elements (ERE) on DNA, altering the transcription rate of target genes .
Comparison with Similar Compounds
3-O-(tert-Butyldimethylsilyl) 13,14-Dehydro Estrone: This compound is similar in structure but lacks the 13,14-double bond present in estrone.
Estrone, tert-butyldimethylsilyl ether: Another derivative with a similar protective group but different functional groups.
Uniqueness: 3-O-(tert-Butyldimethylsilyl) Estrone is unique due to its specific protective group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable intermediate in synthetic organic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C24H36O2Si |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-3-[tert-butyl(dimethyl)silyl]oxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C24H36O2Si/c1-23(2,3)27(5,6)26-17-8-10-18-16(15-17)7-9-20-19(18)13-14-24(4)21(20)11-12-22(24)25/h8,10,15,19-21H,7,9,11-14H2,1-6H3/t19-,20-,21+,24+/m1/s1 |
InChI Key |
SXFKICPVHVUTMH-YOEKFXIASA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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